N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine
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Overview
Description
N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is an organophosphorus compound with the molecular formula C17H22NPS. It is characterized by the presence of a diphenylphosphino group, an ethyl chain, and a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine typically involves the reaction of 2-(diphenylphosphino)ethylamine with a suitable methylthio-containing reagent. One common method is the nucleophilic substitution reaction where 2-(diphenylphosphino)ethylamine reacts with methylthioacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphine group to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic reactions. The compound can also interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)ethylamine: Similar structure but lacks the methylthio group.
Bis(2-diphenylphosphinoethyl)phenylphosphine: Contains additional phosphine groups, leading to different coordination properties.
Uniqueness
N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is unique due to the presence of both the diphenylphosphino and methylthio groups. This combination allows for versatile reactivity and the ability to form stable complexes with various metal ions, making it valuable in catalysis and material science .
Properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-methylsulfanylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NPS/c1-20-15-13-18-12-14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCENQFUEGBIHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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